3-Ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-Ethenyl-1,3-diazaspiro[45]decane-2,4-dione is a heterocyclic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction between an ethenyl-substituted amine and a cyclic anhydride can lead to the formation of the desired spiro compound. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced spiro compounds.
Substitution: The ethenyl group in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Lithium aluminum hydride; conditionsanhydrous solvents like ether.
Substitution: Halogens, nucleophiles; conditionspresence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Oxidized spiro derivatives.
Reduction: Reduced spiro compounds.
Substitution: Substituted spiro derivatives.
Scientific Research Applications
3-Ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of signaling pathways involved in inflammation or cancer progression . The spiro structure of the compound allows for unique interactions with biological molecules, enhancing its specificity and potency .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
3-Ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its ethenyl group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
86710-07-8 |
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Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C10H14N2O2/c1-2-12-8(13)10(11-9(12)14)6-4-3-5-7-10/h2H,1,3-7H2,(H,11,14) |
InChI Key |
PTLIAHTYQGFAAV-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C(=O)C2(CCCCC2)NC1=O |
Origin of Product |
United States |
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